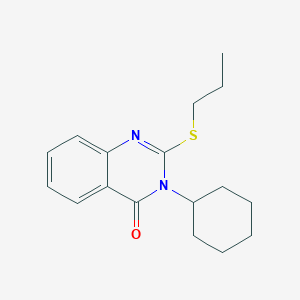![molecular formula C20H20N2O4 B11640538 Ethyl 6-ethoxy-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11640538.png)
Ethyl 6-ethoxy-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Etoxi-4-[(4-hidroxifenil)amino]quinolina-3-carboxilato de etilo es un compuesto orgánico sintético que pertenece a la familia de las quinolinas. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y han sido estudiados ampliamente por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-Etoxi-4-[(4-hidroxifenil)amino]quinolina-3-carboxilato de etilo normalmente implica un proceso de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de quinolina: El núcleo de quinolina se puede sintetizar mediante una reacción de Pfitzinger, que implica la condensación de un derivado de isatina con un aldehído aromático en presencia de una base.
Introducción del grupo etoxi: El grupo etoxi se puede introducir mediante una reacción de etilación utilizando yoduro de etilo y una base adecuada.
Aminación: El grupo amino se introduce mediante una reacción de sustitución nucleófila utilizando una amina adecuada, como la 4-aminofenol.
Esterificación: El paso final implica la esterificación del grupo ácido carboxílico con etanol en presencia de un catalizador ácido.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, cribado de alto rendimiento para condiciones de reacción óptimas y el uso de sistemas automatizados para un control preciso de los parámetros de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-Etoxi-4-[(4-hidroxifenil)amino]quinolina-3-carboxilato de etilo puede experimentar diversas reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados de quinolina N-óxido.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, lo que da como resultado la formación de derivados de quinolina reducidos.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila, particularmente en los grupos amino y etoxi, utilizando reactivos como haluros de alquilo o cloruros de acilo.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Haluros de alquilo o cloruros de acilo en presencia de una base como el hidróxido de sodio o el carbonato de potasio.
Principales productos formados
Oxidación: Derivados de quinolina N-óxido.
Reducción: Derivados de quinolina reducidos.
Sustitución: Derivados de quinolina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Biología: Se ha investigado su potencial como sonda fluorescente para la imagenología biológica debido a sus propiedades fotofísicas únicas.
Medicina: El compuesto ha mostrado promesa como un posible agente terapéutico para el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas, debido a su capacidad para interactuar con dianas moleculares específicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas únicas, como los diodos orgánicos emisores de luz (OLED) y las células fotovoltaicas.
Mecanismo De Acción
El mecanismo de acción del 6-Etoxi-4-[(4-hidroxifenil)amino]quinolina-3-carboxilato de etilo implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede unirse a estas dianas y modular su actividad, lo que lleva a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación de células cancerosas, ejerciendo así sus efectos anticancerígenos. Las vías moleculares exactas involucradas pueden variar según la aplicación y la diana específica.
Comparación Con Compuestos Similares
El 6-Etoxi-4-[(4-hidroxifenil)amino]quinolina-3-carboxilato de etilo se puede comparar con otros derivados de quinolina, como:
4-Hidroxi-2-quinolonas: Estos compuestos también exhiben diversas actividades biológicas y han sido estudiados por sus posibles aplicaciones terapéuticas.
Derivados del indol: Los derivados del indol comparten algunas similitudes estructurales con los derivados de la quinolina y se han investigado por sus actividades biológicas, incluidas las propiedades anticancerígenas y antivirales
La singularidad del 6-Etoxi-4-[(4-hidroxifenil)amino]quinolina-3-carboxilato de etilo radica en sus características estructurales específicas, como la presencia de los grupos etoxi y amino, que pueden influir en su reactividad y actividad biológica.
Propiedades
Fórmula molecular |
C20H20N2O4 |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
ethyl 6-ethoxy-4-(4-hydroxyanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O4/c1-3-25-15-9-10-18-16(11-15)19(17(12-21-18)20(24)26-4-2)22-13-5-7-14(23)8-6-13/h5-12,23H,3-4H2,1-2H3,(H,21,22) |
Clave InChI |
MACDZSZKJYYNCK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dioxoazolidinyl 2-(1,3-dioxobenzo[c]azolidin-2-yl)-3-methylbutanoate](/img/structure/B11640466.png)
![(4Z)-4-[4-(dimethylamino)benzylidene]-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11640474.png)

![2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640483.png)
![2-(4-Methoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640491.png)
![Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)
![2,5-Pyrrolidinedione, 3-(4-ethyl-1-piperazinyl)-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11640501.png)
![(6Z)-2-butyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640504.png)
![(5E)-1-(2-fluorophenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640508.png)
![(5Z)-5-({5-Bromo-2-[(3-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11640512.png)
![N-(4-fluorophenyl)-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640521.png)
![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640525.png)
![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640527.png)
